1-Ethyl-3-(4-oxocyclohexyl)urea

Medicinal Chemistry sEH Inhibition Structure-Activity Relationship

1-Ethyl-3-(4-oxocyclohexyl)urea (CAS 1154207-75-6) is a disubstituted urea derivative with the molecular formula C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol. The compound incorporates an ethyl group on one urea nitrogen and a 4-oxocyclohexyl substituent on the other, placing it within the class of conformationally restricted cyclohexyl ureas that have been investigated as soluble epoxide hydrolase (sEH) inhibitors.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 1154207-75-6
Cat. No. B1386418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(4-oxocyclohexyl)urea
CAS1154207-75-6
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1CCC(=O)CC1
InChIInChI=1S/C9H16N2O2/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h7H,2-6H2,1H3,(H2,10,11,13)
InChIKeyZPQIJWWXVWIGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-(4-oxocyclohexyl)urea (CAS 1154207-75-6): Chemical Identity and Structural Baseline for Research Procurement


1-Ethyl-3-(4-oxocyclohexyl)urea (CAS 1154207-75-6) is a disubstituted urea derivative with the molecular formula C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol . The compound incorporates an ethyl group on one urea nitrogen and a 4-oxocyclohexyl substituent on the other, placing it within the class of conformationally restricted cyclohexyl ureas that have been investigated as soluble epoxide hydrolase (sEH) inhibitors [1]. Its closest structural analog with published pharmacological data is N-cyclohexyl-N′-ethylurea (CEU, CAS 36102-06-4), which lacks the 4-oxo functionality and has a molecular weight of 170.25 g/mol [2].

Why 1-Ethyl-3-(4-oxocyclohexyl)urea Cannot Be Casually Substituted with Generic Cyclohexyl Ureas in sEH-Targeted Research


Within the cyclohexyl urea class, even minor structural modifications produce large differences in sEH inhibitory potency, metabolic stability, and in vivo pharmacokinetics. The seminal study by Hwang et al. demonstrated that introducing conformational restriction via a 1,4-cyclohexane spacer α to the urea lowered IC₅₀ values into the low nanomolar to picomolar range, while the simple acyclic analog N-cyclohexyl-N′-ethylurea (CEU) exhibited only weak activity (IC₅₀ = 51.7 μM against mouse sEH) [1] [2]. The 4-oxo substituent in 1-ethyl-3-(4-oxocyclohexyl)urea introduces a hydrogen-bond acceptor and alters both electronic distribution and metabolic vulnerability relative to the unsubstituted cyclohexyl ring. Generic substitution with CEU, DCU, or other non-oxo cyclohexyl ureas would therefore risk large, unquantified shifts in target engagement, metabolic half-life, and downstream pharmacological readout.

Quantitative Differentiation Evidence for 1-Ethyl-3-(4-oxocyclohexyl)urea Relative to Analogous Cyclohexyl Ureas


Structural Differentiation: 4-Oxo Functional Group Introduction Versus Simple Cyclohexyl Urea Scaffolds

1-Ethyl-3-(4-oxocyclohexyl)urea differs from its closest analog N-cyclohexyl-N′-ethylurea (CEU) by the presence of a ketone group at the 4-position of the cyclohexyl ring. This substitution increases molecular weight from 170.25 to 184.24 g/mol and introduces a hydrogen-bond acceptor capable of modulating target binding, solubility, and metabolic stability . While no direct head-to-head sEH inhibition data are available for the 4-oxo derivative, class-level SAR from conformationally restricted ureas demonstrates that substituents α to the urea pharmacophore can shift IC₅₀ values by orders of magnitude: the unsubstituted CEU shows IC₅₀ = 51.7 μM against mouse sEH, whereas conformationally restricted analogs such as t-AUCB achieve IC₅₀ = 1.3 nM [1].

Medicinal Chemistry sEH Inhibition Structure-Activity Relationship

sEH Inhibitory Potency: Class-Level Benchmarking Against Cyclohexyl Urea Comparators

No direct sEH IC₅₀ data are publicly available for 1-ethyl-3-(4-oxocyclohexyl)urea. However, the closest analog with published data, N-cyclohexyl-N′-ethylurea (CEU), exhibits weak sEH inhibition with an IC₅₀ of 51.7 ± 0.7 μM against mouse recombinant sEH [1]. For procurement context, more advanced cyclohexyl urea sEH inhibitors in the same chemical series achieve picomolar potency: t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid) has an IC₅₀ of 1.3 ± 0.05 nM against recombinant human sEH [2]. The 4-oxo derivative sits structurally between these extremes, and its potency is expected to fall between the weak CEU benchmark and the optimized t-AUCB.

Enzyme Inhibition sEH IC50

Synthetic Accessibility and Intermediate Utility: Patent-Documented Process for 1,3-Disubstituted-4-Oxocyclic Ureas

A dedicated process patent (US 6,420,568) describes the synthesis of 1,3-disubstituted-4-oxocyclic ureas, the exact structural class to which 1-ethyl-3-(4-oxocyclohexyl)urea belongs [1]. This patent, assigned to Procter & Gamble, claims a non-aqueous process for making these compounds without isolation of intermediates, enabling scalable production. This contrasts with simpler cyclohexyl ureas like CEU and DCU, which are typically prepared by direct reaction of isocyanates with amines and lack the 4-oxo functionality that requires additional synthetic steps. The existence of a dedicated process patent indicates that the 4-oxocyclic subclass was considered sufficiently valuable to warrant proprietary manufacturing methodology.

Organic Synthesis Process Chemistry Building Block

Evidence-Based Application Scenarios for Procuring 1-Ethyl-3-(4-oxocyclohexyl)urea


SAR Probe Development in sEH Inhibitor Programs Requiring a Ketone-Containing Cyclohexyl Urea Scaffold

For medicinal chemistry teams exploring structure-activity relationships around the cyclohexyl ring of sEH inhibitors, 1-ethyl-3-(4-oxocyclohexyl)urea provides a ketone functional group at the 4-position—a feature absent in widely used comparators such as CEU, DCU, and ACU. The ketone serves as both a hydrogen-bond acceptor for modulating target interactions and a synthetic handle for late-stage diversification (e.g., reductive amination, Grignard addition, oxime formation). While direct sEH IC₅₀ data for this compound are not publicly available, the class benchmarks of CEU (IC₅₀ = 51.7 μM) and t-AUCB (IC₅₀ = 1.3 nM) establish the potency range within which the 4-oxo derivative is likely to operate [3] [2]. Procurement is most appropriate for laboratories conducting systematic SAR exploration rather than those requiring a pre-validated potent inhibitor.

Intermediate for Diversified Library Synthesis Using the Patent-Documented 4-Oxocyclic Urea Process

The compound can serve as a starting material or key intermediate for generating libraries of 1,3-disubstituted-4-oxocyclic ureas, leveraging the synthetic methodology disclosed in US Patent 6,420,568 [3]. This patent describes a scalable, non-aqueous process specifically for this chemical subclass. Researchers building focused libraries around the 4-oxocyclohexyl urea core for screening against sEH or other serine hydrolase targets would benefit from procuring this compound as a reference standard or starting scaffold.

Metabolic Stability Comparison Studies: 4-Oxo Versus Unsubstituted Cyclohexyl Ureas

The Hwang et al. study established that trans isomers of conformationally restricted cyclohexyl ureas exhibit greater metabolic stability in human hepatic microsomes than cis isomers, and that metabolic stability is a key differentiator within this compound class [3]. The 4-oxo substituent introduces a potential metabolic soft spot (ketone reduction by carbonyl reductases) that is absent in CEU and DCU. Procuring 1-ethyl-3-(4-oxocyclohexyl)urea alongside CEU enables direct comparative microsomal stability assessment, providing data to guide lead optimization decisions where the ketone may either enhance clearance (if reduced) or improve solubility without sacrificing target engagement.

Quote Request

Request a Quote for 1-Ethyl-3-(4-oxocyclohexyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.